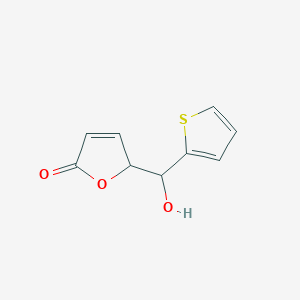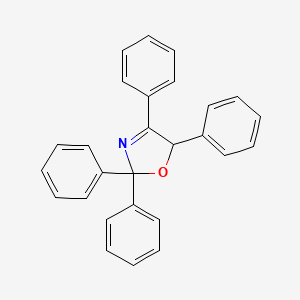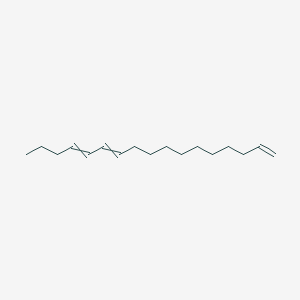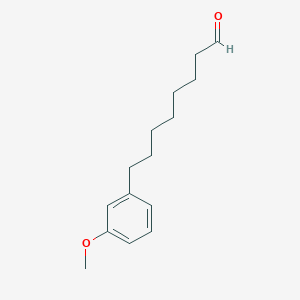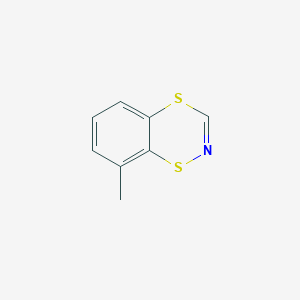
8-Methyl-1,4,2-benzodithiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that belongs to the class of benzodithiazines These compounds are characterized by a benzene ring fused with a dithiazine ring, which contains two sulfur atoms and one nitrogen atom The presence of the methyl group at the 8th position of the benzene ring distinguishes this compound from other benzodithiazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This reaction proceeds through nucleophilic substitution at the imine carbon atom, followed by cyclization to form the dithiazine ring . The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to a dihydro form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodithiazine derivatives.
Substitution: Various substituted benzodithiazine derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 8-Methyl-1,4,2-benzodithiazine varies depending on its application. In medicinal chemistry, the compound’s biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparación Con Compuestos Similares
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Benzothiadiazine: Explored for its antimicrobial and antiviral activities.
1,4,2-Benzodithiazine-1,1-dioxide: Studied for its potential as an ATP-sensitive potassium channel activator.
Uniqueness: 8-Methyl-1,4,2-benzodithiazine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its selectivity and potency in certain applications compared to other benzodithiazine derivatives.
Propiedades
Número CAS |
82946-22-3 |
|---|---|
Fórmula molecular |
C8H7NS2 |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
8-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-3-2-4-7-8(6)11-9-5-10-7/h2-5H,1H3 |
Clave InChI |
NTWSGPVQRKBCQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)SC=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
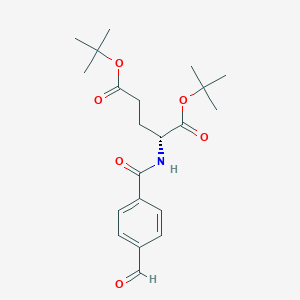
mercury](/img/structure/B14413184.png)
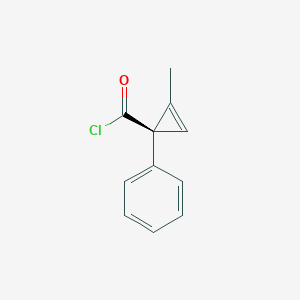
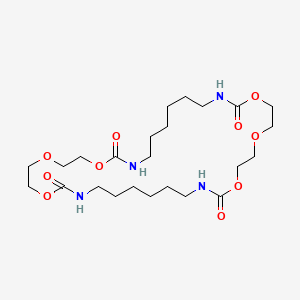
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
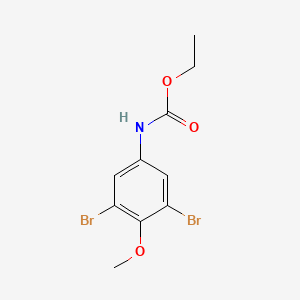
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
